Unii-4L8EG56vda Unii-4L8EG56vda AZ599 is a CB1 full agonist with good solubility and low CNS penetration.
Brand Name: Vulcanchem
CAS No.: 910798-82-2
VCID: VC0519966
InChI: InChI=1S/C25H35N3O4S/c1-3-33(30,31)28-23-5-4-19(25(29)26-11-6-18(2)7-12-26)16-21(23)22-17-27(13-8-24(22)28)20-9-14-32-15-10-20/h4-5,16,18,20H,3,6-15,17H2,1-2H3
SMILES: CCS(=O)(=O)N1C2=C(CN(CC2)C3CCOCC3)C4=C1C=CC(=C4)C(=O)N5CCC(CC5)C
Molecular Formula: C25H35N3O4S
Molecular Weight: 473.6 g/mol

Unii-4L8EG56vda

CAS No.: 910798-82-2

Cat. No.: VC0519966

Molecular Formula: C25H35N3O4S

Molecular Weight: 473.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Unii-4L8EG56vda - 910798-82-2

Specification

Description AZ599 is a CB1 full agonist with good solubility and low CNS penetration.
CAS No. 910798-82-2
Molecular Formula C25H35N3O4S
Molecular Weight 473.6 g/mol
IUPAC Name [5-ethylsulfonyl-2-(oxan-4-yl)-3,4-dihydro-1H-pyrido[4,3-b]indol-8-yl]-(4-methylpiperidin-1-yl)methanone
Standard InChI InChI=1S/C25H35N3O4S/c1-3-33(30,31)28-23-5-4-19(25(29)26-11-6-18(2)7-12-26)16-21(23)22-17-27(13-8-24(22)28)20-9-14-32-15-10-20/h4-5,16,18,20H,3,6-15,17H2,1-2H3
Standard InChI Key UCMNIYFDRVBMFV-UHFFFAOYSA-N
SMILES CCS(=O)(=O)N1C2=C(CN(CC2)C3CCOCC3)C4=C1C=CC(=C4)C(=O)N5CCC(CC5)C
Canonical SMILES CCS(=O)(=O)N1C2=C(CN(CC2)C3CCOCC3)C4=C1C=CC(=C4)C(=O)N5CCC(CC5)C
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator